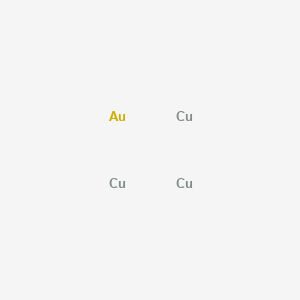
Copper;gold
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Copper and gold are both transition metals that belong to Group 11 of the periodic table. These metals are known for their high thermal and electrical conductivity, malleability, and resistance to corrosion. When combined, copper and gold form various intermetallic compounds and alloys that exhibit unique properties, making them valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
Copper and gold compounds can be synthesized through various methods, including:
Direct Combination: Heating copper and gold together at high temperatures to form intermetallic compounds.
Chemical Reduction: Using reducing agents to convert copper and gold salts into their metallic forms, which then combine to form alloys.
Electrodeposition: Electrochemical methods to deposit copper and gold onto substrates, forming thin films or coatings.
Industrial Production Methods
In industrial settings, copper and gold alloys are typically produced through:
Smelting and Refining: Extracting copper and gold from their ores and then combining them in specific ratios to form alloys.
Powder Metallurgy: Mixing copper and gold powders and then compacting and sintering them to form solid materials.
化学反应分析
Types of Reactions
Copper and gold compounds undergo various chemical reactions, including:
Oxidation: Copper readily oxidizes to form copper oxide, while gold is resistant to oxidation.
Reduction: Both metals can be reduced from their ionic forms to their metallic states using reducing agents.
Substitution: Copper and gold can participate in substitution reactions where ligands or other atoms replace existing ones in their compounds.
Common Reagents and Conditions
Oxidizing Agents: Oxygen, chlorine, and bromine can oxidize copper, while gold requires stronger oxidizing agents like fluorine.
Reducing Agents: Hydrogen, carbon monoxide, and various metal hydrides can reduce copper and gold compounds.
Reaction Conditions: High temperatures and specific pH conditions are often required for these reactions.
Major Products
Copper Oxide: Formed from the oxidation of copper.
Gold Chloride: Formed from the reaction of gold with chlorine.
Copper-Gold Alloys: Formed from the direct combination of copper and gold.
科学研究应用
Copper and gold compounds have numerous scientific research applications, including:
Chemistry: Used as catalysts in various chemical reactions, including coupling reactions and oxidation-reduction processes.
Biology: Copper and gold nanoparticles are used in bioimaging, biosensing, and as antimicrobial agents.
Medicine: Gold compounds are used in the treatment of rheumatoid arthritis and as anticancer agents. Copper compounds are explored for their potential in cancer therapy and as antimicrobial agents.
Industry: Copper-gold alloys are used in electronics, jewelry, and as conductive materials in various devices.
作用机制
The mechanism of action of copper and gold compounds involves:
Copper: Copper ions can generate reactive oxygen species (ROS) that damage cellular components, leading to antimicrobial and anticancer effects.
Gold: Gold compounds can inhibit thiol-containing enzymes, disrupt mitochondrial function, and induce apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
Silver: Like copper and gold, silver is a Group 11 metal with high conductivity and antimicrobial properties.
Platinum: Platinum compounds are used in cancer therapy, similar to gold compounds.
Palladium: Palladium compounds are used as catalysts in various chemical reactions, similar to copper compounds.
Uniqueness
Copper and gold compounds are unique due to their combination of high conductivity, resistance to corrosion, and diverse applications in various fields. Their ability to form stable alloys and intermetallic compounds further enhances their versatility.
属性
CAS 编号 |
12006-52-9 |
|---|---|
分子式 |
AuCu3 |
分子量 |
387.60 g/mol |
IUPAC 名称 |
copper;gold |
InChI |
InChI=1S/Au.3Cu |
InChI 键 |
AGGWHAVEYSDJKE-UHFFFAOYSA-N |
规范 SMILES |
[Cu].[Cu].[Cu].[Au] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


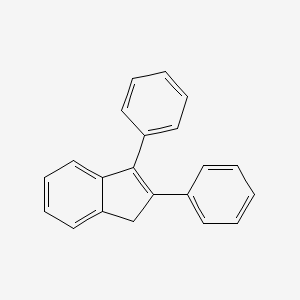
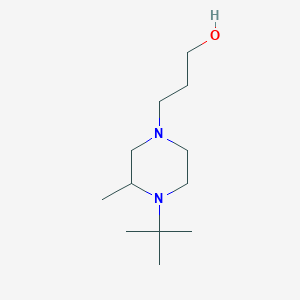
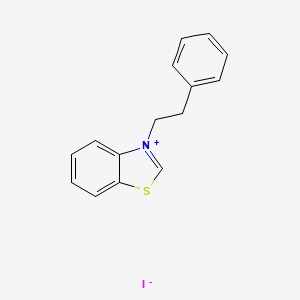
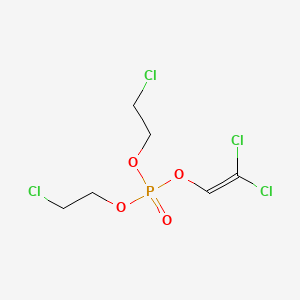
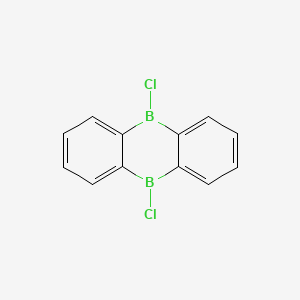

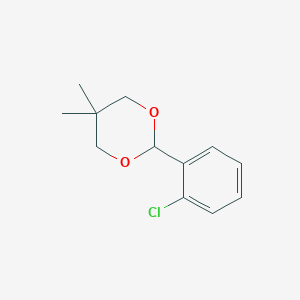
![thiophen-2-ylmethyl N-[(4-chlorophenyl)methyl]-N-methylcarbamodithioate](/img/structure/B14738508.png)

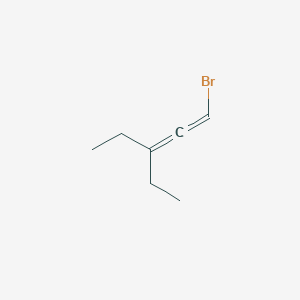
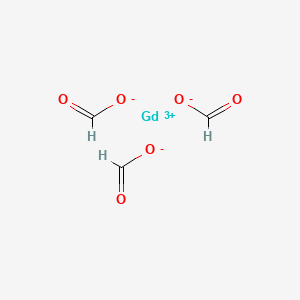
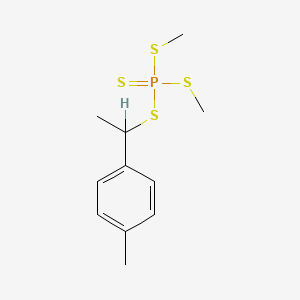
![3-[(3-Fluorobenzyl)sulfanyl]-6-propoxypyridazine](/img/structure/B14738558.png)
![N,N-Diethyl-2-[2-(phenoxymethyl)benzoimidazol-1-YL]ethanamine](/img/structure/B14738559.png)
